![molecular formula C14H21Cl2NO2 B1426403 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220039-14-4](/img/structure/B1426403.png)
2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Identification and Quantification of Impurities
Identification and Quantification of Impurities in Cloperastine Hydrochloride Cloperastine hydrochloride, a derivative of piperidine, has been thoroughly studied to identify and quantify its impurities. Five distinct impurities, named A through E, were isolated and identified within the bulk drug. These impurities were systematically characterized through various spectral analysis techniques, affirming their structural integrity. For instance, impurity A was identified as 1-[2-(diphenylmethoxy)ethyl]piperidine, while impurity D was recognized as (4-chlorophenyl)(phenyl)methanone, a key raw material in cloperastine synthesis. This comprehensive analysis not only underscores the methodological precision in identifying these impurities but also highlights the intricate chemical structure of cloperastine hydrochloride and its derivatives (Liu et al., 2020).
Novel Copolymers and Styrene Copolymerization
Innovations in Copolymers and Styrene Copolymerization Substantial advancements have been made in synthesizing novel copolymers and conducting styrene copolymerization with phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. These compounds, synthesized via the piperidine catalyzed Knoevenagel condensation, have been instrumental in exploring new copolymer compositions. The meticulous characterization of these compounds through CHN analysis, IR, 1H, and 13C NMR underlines the depth of research in this domain. Notably, the copolymerization process, initiated at 70°C, has led to groundbreaking developments in material science, offering a glimpse into the potential applications of these novel copolymers (Kharas et al., 2016).
properties
IUPAC Name |
2-[2-(2-chloro-4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQHPGHLDPQWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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